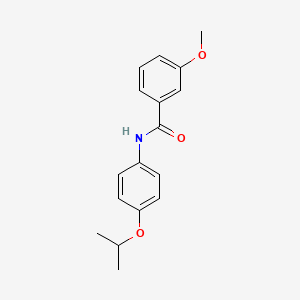
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one exerts its effects by binding to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Upon binding, 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one induces a conformational change in the receptor, which leads to the opening of the ion channel and the influx of calcium ions into the cell. This, in turn, triggers the release of neurotransmitters and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one has been shown to have a range of biochemical and physiological effects, including the enhancement of cognitive function and memory, the modulation of synaptic plasticity, and the regulation of neuronal excitability. 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one has also been found to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one is its high potency and selectivity for the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one also has some limitations, including its short half-life and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one, including the development of more stable and selective analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one on synaptic plasticity and neuronal excitability.
Métodos De Síntesis
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenylhydrazine with 2-chloro-4-methylpyrimidine, followed by the reaction of the resulting intermediate with piperazine and acetic anhydride. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one has been studied extensively for its potential applications in the field of neuroscience. It has been found to act as a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one has also been shown to enhance the release of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-8-13(2)10-15(9-12)21-7-6-20(11-16(21)22)17-18-5-4-14(3)19-17/h4-5,8-10H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCNNLCMHNGYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(C(=O)C2)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-4-(4-methylpyrimidin-2-YL)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5628944.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-5-(ethylthio)thiophene-2-carboxamide](/img/structure/B5628953.png)

![N-[4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5628957.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5628984.png)

![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}-N,N-dimethylbenzamide](/img/structure/B5629014.png)

![5-[(5-nitro-8-quinolinyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5629033.png)

![ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5629042.png)

![N,N-dimethyl-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5629060.png)